![molecular formula C18H21N3O5 B2808440 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide CAS No. 1105205-89-7](/img/structure/B2808440.png)
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several structural components including a benzo[d][1,3]dioxol-5-yl group, an isoxazole ring, and a morpholinoethyl group . The benzo[d][1,3]dioxol-5-yl group is a common motif in many natural products and pharmaceuticals . The isoxazole ring is a five-membered heterocycle with an oxygen atom and a nitrogen atom, and it’s often found in pharmaceuticals due to its diverse biological activities. The morpholinoethyl group contains a morpholine ring, which is a six-membered ring containing an oxygen atom and a nitrogen atom, attached to an ethyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a 1,3-dipolar cycloaddition or other similar methods. The benzo[d][1,3]dioxol-5-yl group could potentially be introduced through a reaction with a suitable precursor . The morpholinoethyl group could be introduced through a nucleophilic substitution reaction or through reductive amination.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d][1,3]dioxol-5-yl group is a fused ring system, the isoxazole is a five-membered heterocycle, and the morpholinoethyl group contains a six-membered heterocycle .Applications De Recherche Scientifique
Thiophene Analogues and Carcinogenicity Evaluation
Thiophene analogues, including compounds with similar structural components to "2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide," have been synthesized and evaluated for potential carcinogenicity. These studies contribute to understanding the biological activity and safety profiles of such compounds, which is crucial for their potential therapeutic applications (Ashby et al., 1978).
Biological Effects of Acetamide and Derivatives
Research on acetamide and its derivatives, including N,N-dimethylacetamide and N-methylacetamide, provides insights into their biological effects and toxicological profiles. This information is vital for assessing the safety and potential therapeutic uses of related compounds (Kennedy, 2001).
Quinoxaline and Antitumoral Properties
Quinoxaline compounds, which share some structural similarities with "2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide," have been investigated for their antitumoral properties. These studies highlight the potential of such compounds in the development of new cancer treatments (Pareek and Kishor, 2015).
Zaleplon and Sedative Hypnotic Applications
Zaleplon, a compound with a different target but relevant due to its pharmacological profile, exemplifies the application of complex organic molecules in the treatment of insomnia. This research underscores the potential of similar compounds for therapeutic use in sleep disorders (Heydorn, 2000).
Synthetic Procedures and Biological Interest
The synthesis and exploration of 2-guanidinobenzazoles, including potential therapeutic agents, are crucial for expanding the library of compounds with significant biological activities. This area of research is essential for discovering new drugs and understanding the chemistry behind their biological effects (Rosales-Hernández et al., 2022).
Hoechst 33258 and DNA Interaction
The study of Hoechst 33258 and its analogues, which bind to the minor groove of DNA, provides insight into the design and action mechanism of drugs targeting DNA. This research could be beneficial for developing novel therapeutic agents with specific DNA interactions (Issar and Kakkar, 2013).
Propriétés
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(2-morpholin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c22-18(19-3-4-21-5-7-23-8-6-21)11-14-10-16(26-20-14)13-1-2-15-17(9-13)25-12-24-15/h1-2,9-10H,3-8,11-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANMHDOEHPNETF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

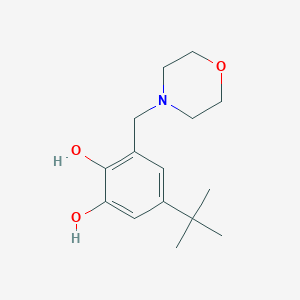
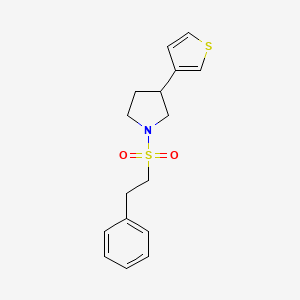
![Ethyl 4-(2-cyano-3-{imidazo[1,2-a]pyrazin-3-yl}prop-2-enamido)benzoate](/img/structure/B2808361.png)
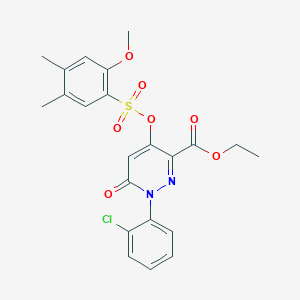
![2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2808366.png)
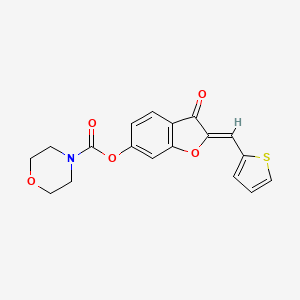
![N-(2,4-dimethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2808368.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluoropentanoic acid](/img/structure/B2808370.png)

![(2,6-Difluorophenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2808372.png)
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2808373.png)
![(E)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-2-phenylethenesulfonamide](/img/structure/B2808375.png)
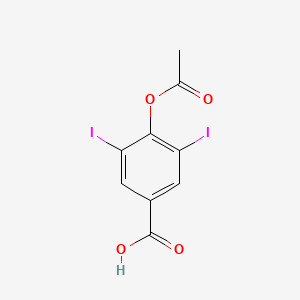
![2-Chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-4-fluorobenzamide](/img/structure/B2808380.png)